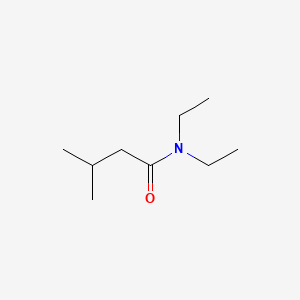
2-Nitro-5-(phenylacetylamino)-benzoic acid
描述
2-Nitro-5-(phenylacetylamino)-benzoic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties
作用机制
Target of Action
It’s known that similar compounds interact with enzymes such as penicillin g acylase .
Mode of Action
It’s known that amino acid residue exchange next to the active side can change the catalytic behavior .
Pharmacokinetics
It’s known that similar compounds can be metabolized in the liver .
Result of Action
It’s known that similar compounds can have a variety of effects, such as the inhibition of certain enzymes .
Action Environment
The action, efficacy, and stability of 2-Nitro-5-[(phenylacetyl)amino]benzoic acid can be influenced by various environmental factors. For instance, the compound is stable at room temperature . .
生化分析
Biochemical Properties
2-Nitro-5-[(phenylacetyl)amino]benzoic acid plays a significant role in biochemical reactions, particularly in the hydrolysis of penicillin G to produce 6-aminopenicillanic acid and phenylacetic acid . This compound interacts with penicillin G acylase, an enzyme that catalyzes this hydrolysis reaction. The interaction between 2-Nitro-5-[(phenylacetyl)amino]benzoic acid and penicillin G acylase is crucial for the production of semisynthetic penicillins, which are more stable and easier to absorb compared to natural penicillins .
Cellular Effects
2-Nitro-5-[(phenylacetyl)amino]benzoic acid has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with penicillin G acylase leads to the production of 6-aminopenicillanic acid, which is a precursor for semisynthetic penicillins. These penicillins have fewer side effects and can help overcome microbial antibiotic resistance . Additionally, the compound’s effects on cellular metabolism include the hydrolysis of penicillin G, which is essential for the synthesis of β-lactam antibiotics .
Molecular Mechanism
The molecular mechanism of 2-Nitro-5-[(phenylacetyl)amino]benzoic acid involves its interaction with penicillin G acylase. This enzyme catalyzes the hydrolysis of penicillin G to produce 6-aminopenicillanic acid and phenylacetic acid . The compound acts as a substrate for the enzyme, and the hydrolysis reaction proceeds via a general acid-base mechanism . The formation of an acyl-enzyme intermediate is a key step in this process, and the hydrolysis of this intermediate leads to the production of the desired products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitro-5-[(phenylacetyl)amino]benzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the enzymatic activity of penicillin G acylase can decrease over time, leading to reduced hydrolysis of penicillin G . Additionally, long-term effects on cellular function have been observed, including changes in enzyme activity and substrate binding .
Dosage Effects in Animal Models
The effects of 2-Nitro-5-[(phenylacetyl)amino]benzoic acid vary with different dosages in animal models. At lower doses, the compound effectively catalyzes the hydrolysis of penicillin G, leading to the production of 6-aminopenicillanic acid and phenylacetic acid . At higher doses, toxic or adverse effects may be observed. These effects can include enzyme inhibition, reduced substrate binding, and potential damage to cellular structures .
Metabolic Pathways
2-Nitro-5-[(phenylacetyl)amino]benzoic acid is involved in metabolic pathways related to the hydrolysis of penicillin G. The compound interacts with penicillin G acylase, which catalyzes the hydrolysis reaction to produce 6-aminopenicillanic acid and phenylacetic acid . This reaction is essential for the synthesis of semisynthetic penicillins, which are widely used as antibiotics .
Transport and Distribution
The transport and distribution of 2-Nitro-5-[(phenylacetyl)amino]benzoic acid within cells and tissues involve various transporters and binding proteins. The compound’s interaction with penicillin G acylase facilitates its transport to the site of the hydrolysis reaction . Additionally, the compound’s localization and accumulation within cells can affect its activity and function .
Subcellular Localization
2-Nitro-5-[(phenylacetyl)amino]benzoic acid is localized within specific subcellular compartments, where it interacts with penicillin G acylase to catalyze the hydrolysis of penicillin G . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell . This localization is crucial for the compound’s activity and function in biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(phenylacetylamino)-benzoic acid typically involves the nitration of 5-(phenylacetylamino)-benzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Nitro-5-(phenylacetylamino)-benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products
Reduction: 2-Amino-5-(phenylacetylamino)-benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Benzoic acid derivatives and phenylacetic acid derivatives.
科学研究应用
2-Nitro-5-(phenylacetylamino)-benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme kinetics and mechanisms, particularly in reactions involving nitro and amino groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
相似化合物的比较
Similar Compounds
2-Nitrobenzoic acid: Lacks the phenylacetylamino group, making it less complex and potentially less reactive in certain applications.
5-(Phenylacetylamino)-benzoic acid: Lacks the nitro group, which reduces its reactivity in redox reactions.
2-Nitro-5-thiocyanatobenzoic acid: Contains a thiocyanate group instead of the phenylacetylamino group, leading to different reactivity and applications.
Uniqueness
2-Nitro-5-(phenylacetylamino)-benzoic acid is unique due to the combination of its nitro, phenylacetylamino, and benzoic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.
属性
IUPAC Name |
2-nitro-5-[(2-phenylacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-14(8-10-4-2-1-3-5-10)16-11-6-7-13(17(21)22)12(9-11)15(19)20/h1-7,9H,8H2,(H,16,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVQEQRGDKOHHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200007 | |
| Record name | 6-Nitro-3-phenylacetamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52033-70-2 | |
| Record name | 6-Nitro-3-phenylacetamidobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052033702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitro-3-phenylacetamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Ntro-3-(phenylacetamido)-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-nitro-5-[(phenylacetyl)amino]benzoic acid used in penicillin acylase research?
A1: 2-nitro-5-[(phenylacetyl)amino]benzoic acid serves as a valuable tool in studying penicillin acylases due to its unique characteristics. Unlike natural substrates like penicillin G, NIPAB offers a convenient spectrophotometric assay for kinetic analysis. [] The enzymatic hydrolysis of NIPAB results in a color change detectable by spectrophotometry, allowing researchers to monitor reaction progress and determine kinetic parameters even at low substrate concentrations. [] This is particularly useful as the natural substrates often exhibit low Km values, making direct kinetic measurements challenging. []
Q2: How does 2-nitro-5-[(phenylacetyl)amino]benzoic acid interact with penicillin acylase?
A2: 2-nitro-5-[(phenylacetyl)amino]benzoic acid acts as a substrate for penicillin acylase, mimicking the natural substrates of this enzyme. [] The enzyme hydrolyzes the amide bond of NIPAB, releasing 2-nitro-5-aminobenzoic acid and phenylacetic acid. [] This reaction proceeds through the formation of a covalent acyl-enzyme intermediate, a characteristic mechanism of penicillin acylases. []
Q3: How do mutations in the active site of penicillin acylase affect the enzyme's interaction with 2-nitro-5-[(phenylacetyl)amino]benzoic acid?
A3: Research has shown that mutations in key active site residues of penicillin acylase can significantly influence the enzyme's interaction with 2-nitro-5-[(phenylacetyl)amino]benzoic acid. For example, replacing alphaArg145 with leucine, cysteine, or lysine resulted in mutant enzymes exhibiting a 3-6 fold increase in their preference for 6-aminopenicillanic acid over water as the deacylating nucleophile when compared to the wild-type enzyme. [, ] This suggests that alphaArg145 plays a role in binding beta-lactam substrates like NIPAB. [, ] Additionally, modifications to betaArg263, another crucial residue, led to decreased specificity for NIPAB, highlighting its importance in the catalytic process. [, ] Furthermore, mutations in hydrophobic residues like alphaF146 and betaF24 impacted both the hydrolytic and acyl transfer activity of the enzyme, ultimately influencing its interaction with substrates like NIPAB. []
Q4: Beyond kinetic studies, how else is 2-nitro-5-[(phenylacetyl)amino]benzoic acid used in penicillin acylase research?
A4: 2-nitro-5-[(phenylacetyl)amino]benzoic acid, along with its analogs, proves useful in determining the kinetic parameters of penicillin acylases for various substrates. [] By analyzing the effects of phenylacetylated substrates and their products on the hydrolysis of NIPAB, researchers can derive kinetic constants for these compounds, even for enzymes sourced from different organisms. [] This highlights the versatility of NIPAB as a tool for characterizing the activity of penicillin acylases from various sources.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B1194385.png)







![6-[(3,5-dimethoxyanilino)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1194401.png)


